3-(2-chloro-5-nitrobenzamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide
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Description
3-(2-chloro-5-nitrobenzamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C24H16ClN3O7 and its molecular weight is 493.86. The purity is usually 95%.
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Scientific Research Applications
Potential Bioactive Properties and Synthetic Applications
Antitumor Activity : Imidazole derivatives, including compounds with nitro and benzamido groups, have been reviewed for their antitumor activities. Some of these compounds have passed preclinical testing, indicating the potential of the structural motif in antitumor drug development (Iradyan, et al., 2009).
Broad Biological Activity : Substituted benzofuroxans, which share structural similarities with benzofurans, exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. This underscores the potential of complex benzofuran derivatives in medicinal chemistry (Jovené, et al., 2013).
Synthetic Utility in Medicinal Chemistry : The synthesis and functionalization of benzazoles, including benzofuran derivatives, are highlighted for their relevance in developing therapeutic agents. This research area emphasizes synthetic routes to compounds with guanidine moieties, which are linked to various pharmacological activities, including cytotoxic and cell proliferation inhibition (Rosales-Hernández, et al., 2022).
Antioxidant Capacity : The antioxidant capacity of compounds, particularly through ABTS radical cation-based assays, suggests the utility of complex organic molecules in evaluating and enhancing antioxidant properties in various contexts (Ilyasov, et al., 2020).
Properties
IUPAC Name |
3-[(2-chloro-5-nitrobenzoyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClN3O7/c25-17-7-6-14(28(31)32)12-16(17)23(29)27-21-15-3-1-2-4-18(15)35-22(21)24(30)26-13-5-8-19-20(11-13)34-10-9-33-19/h1-8,11-12H,9-10H2,(H,26,30)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQWWTAKIIBEKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=C(C=CC(=C5)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClN3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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